Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

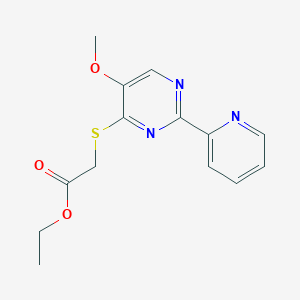

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is a complex organic compound featuring a pyrimidine ring substituted with a methoxy group and a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate typically involves multi-step organic reactions. One common route includes:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as 2-aminopyrimidine, the pyrimidine ring is constructed through cyclization reactions.

Methoxylation: Introduction of the methoxy group at the 5-position of the pyrimidine ring can be achieved using methanol in the presence of a base.

Pyridine Ring Attachment: The pyridine ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method.

Thioether Formation: The sulfanyl group is introduced by reacting the intermediate with a thiol reagent.

Esterification: Finally, the ethyl ester group is formed through esterification, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, and employing robust purification techniques such as crystallization or chromatography to ensure high purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.

Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) with hydrogen gas.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride (NaH) and a suitable electrophile.

Common Reagents and Conditions

Oxidation: m-Chloroperoxybenzoic acid in dichloromethane at room temperature.

Reduction: Hydrogen gas with Pd/C catalyst at elevated pressure.

Substitution: Sodium hydride in dimethylformamide (DMF) at elevated temperatures.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs to ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate exhibit significant anticancer properties. For instance, derivatives featuring pyrimidine and pyridine rings have been synthesized and tested against various cancer cell lines. In particular, compounds that incorporate thioether functionalities have shown enhanced potency against breast and liver cancer cells, suggesting a potential application for this compound in cancer therapeutics .

Inhibition of Enzymatic Activity

The compound may also function as an inhibitor of specific enzymes involved in cancer progression. For example, sulfonamide derivatives related to this compound have been identified as potent inhibitors of human thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells . This inhibition can lead to reduced proliferation of cancer cells, marking a promising avenue for further research.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. Modifications to the pyrimidine and pyridine components can significantly affect biological activity:

| Modification | Effect on Activity |

|---|---|

| Addition of alkyl groups | Increased lipophilicity and potency |

| Alteration of sulfur moiety | Changes in enzyme inhibition profile |

| Variation in methoxy positioning | Impact on binding affinity to target proteins |

These insights can guide the design of more effective derivatives with enhanced therapeutic profiles.

Clinical Trials and Research Findings

Several studies have explored the efficacy of compounds related to this compound in clinical settings:

- A study published in Cancer Research evaluated the anticancer effects of pyridine-containing compounds on various tumor models, revealing significant tumor reduction and improved survival rates in treated groups compared to controls .

- Another investigation focused on the pharmacokinetics and bioavailability of similar thioether compounds, demonstrating favorable absorption characteristics that support their potential as oral medications .

Mecanismo De Acción

The mechanism by which Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate exerts its effects is largely dependent on its interaction with molecular targets. It can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, or inflammation.

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-((5-methoxy-2-(2-thiazolyl)-4-pyrimidinyl)sulfanyl)acetate

- Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)thio)acetate

- Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)amino)acetate

Uniqueness

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties, such as improved solubility or enhanced binding affinity to certain biological targets, making it a valuable compound for further research and development.

Actividad Biológica

Ethyl 2-((5-methoxy-2-(2-pyridinyl)-4-pyrimidinyl)sulfanyl)acetate, a compound with the molecular formula C14H15N3O3S, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological effects, including anti-cancer and antiviral properties, as well as its safety profile.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a methoxy group and a pyridine moiety, contributing to its biological activity. The structural formula can be represented as follows:

Anticancer Activity

- Inhibition of Cancer Cell Proliferation : this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, studies indicate that compounds with similar structures exhibit IC50 values in the low micromolar range against breast cancer cell lines, suggesting significant potency against tumor growth .

- Mechanism of Action : The compound is believed to exert its effects through multiple pathways, including the induction of apoptosis and cell cycle arrest. Research indicates that derivatives of pyrimidine can activate caspase pathways, leading to programmed cell death in cancerous cells .

- Selectivity : Notably, some derivatives demonstrate a higher selectivity index for cancer cells over normal cells, which is critical for reducing side effects during treatment . This selectivity is essential for developing targeted therapies that minimize damage to healthy tissues.

Antiviral Activity

- Inhibition of Viral Replication : this compound and related compounds have shown antiviral properties against various viruses. For example, certain derivatives have been reported to inhibit the replication of influenza viruses effectively .

- Mechanistic Insights : The antiviral mechanism may involve interference with viral RNA polymerase activity, thereby preventing viral replication and assembly within host cells . This action highlights the potential for these compounds in treating viral infections.

Safety Profile

- Toxicity Studies : Preliminary toxicity assessments in animal models indicate that this compound exhibits a favorable safety profile at therapeutic doses. For instance, studies have administered doses up to 40 mg/kg without significant adverse effects .

- Pharmacokinetics : The compound shows favorable pharmacokinetic properties, including stability in plasma and a manageable half-life, which is crucial for maintaining effective therapeutic concentrations in vivo .

Comparative Analysis with Related Compounds

| Compound Name | Activity Type | IC50 (μM) | Selectivity Index |

|---|---|---|---|

| This compound | Anticancer | ~0.126 | High |

| Compound A (similar structure) | Antiviral | 32.0 | Moderate |

| Compound B (related pyrimidine) | Anticancer | 0.35 | Low |

Case Studies

- Case Study on Anticancer Efficacy : In a study involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in significant tumor growth inhibition compared to untreated controls. The study highlighted the compound's ability to reduce metastatic potential in vivo .

- Antiviral Efficacy Assessment : Another study focused on the antiviral potential against influenza A viruses demonstrated that administration of the compound led to over a 90% reduction in viral load in infected mice models, indicating strong antiviral efficacy .

Propiedades

IUPAC Name |

ethyl 2-(5-methoxy-2-pyridin-2-ylpyrimidin-4-yl)sulfanylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3S/c1-3-20-12(18)9-21-14-11(19-2)8-16-13(17-14)10-6-4-5-7-15-10/h4-8H,3,9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWBIHVFYHSRBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC(=NC=C1OC)C2=CC=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.